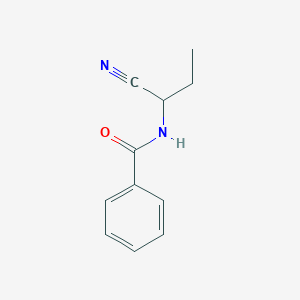

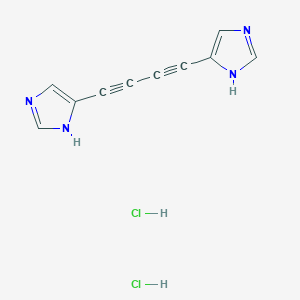

1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

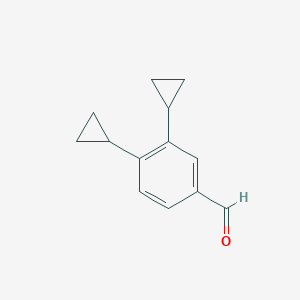

The compound seems to be a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .

Synthesis Analysis

There are studies on the synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids . The rigid ligand 1,4-di(1H-imidazol-4-yl)benzene (L) and different multi-carboxylic acids were used .Molecular Structure Analysis

The structures of the complexes were determined by single crystal X-ray diffraction analysis . Complexes have entangled structures with different topologies .Chemical Reactions Analysis

Nine new coordination polymers were obtained by reactions of varied metal salts with 1,4-di(1H-imidazol-4-yl)benzene (L) in the presence of corresponding auxiliary ligands of various carboxylic acids .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

A practical and convenient route to synthesize functionalized conjugated 1,3-enynes and 1,3-dienes, including 1,4-bis(heteroaryl)-1,3-butadiyne derivatives, has been developed. This synthesis involves the reaction of 1,4-dichloro-2-butyne with N-heteroarenes such as imidazole, highlighting the chemical reactivity and potential applications of diimide derivatives in creating complex organic molecules (Zhang, Wu, & Chen, 2007).

Polymerization and Materials Science

1,4-Di(4-imidazolyl)-1,3-butadiyne dihydrochloride has implications in materials science, particularly in the synthesis and polymerization of novel organic polymers. For instance, conjugated 1,4-bis(n′-quinolyl)-1,3-butadiynes have been obtained through oxidative dimerization, demonstrating potential in the development of new polymeric materials with specific electronic properties (Rodríguez, Lafuente, & Ríos, 2004).

Catalysis

Research into the catalytic applications of imidazolium compounds has shown significant potential. For example, nickel-catalyzed cycloaddition of unsaturated hydrocarbons and carbonyl compounds using Ni imidazolylidene complexes demonstrates the versatility of imidazolium-based catalysts in organic synthesis, indicating a broader application for 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride in catalytic processes (Tekavec & Louie, 2005).

Ionic Liquids and Electrochemistry

The development of ionic liquids from imidazolium compounds, such as those derived from 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, has been explored for various applications, including as electrolytes in fuel cells and batteries. These studies highlight the role of imidazolium-based ionic liquids in enhancing the efficiency and safety of electrochemical devices (Souza, Padilha, Gonçalves, & Dupont, 2003).

Molecular Self-Assembly

Research into the self-assembly properties of bis(imidazole) ligands, related to 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, demonstrates the potential for constructing complex molecular architectures. These studies provide insights into the development of novel materials with specific structural and functional properties (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXSYHFXJVWZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2597594.png)

![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)

![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)